
2-Bromo-2-ethyltetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-ethyltetradecanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester derivative of tetradecanoic acid, where a bromine atom is attached to the second carbon of the ethyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyltetradecanoate typically involves the bromination of ethyltetradecanoate. One common method is the reaction of ethyltetradecanoate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-ethyltetradecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of ethyltetradecanoate.
Applications De Recherche Scientifique
2-Bromo-2-ethyltetradecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-ethyltetradecanoate involves its interaction with nucleophiles, leading to the formation of substitution or elimination products. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromoisobutyrate: Similar in structure but with a different alkyl chain length.
Ethyl bromodifluoroacetate: Contains fluorine atoms instead of hydrogen atoms.
Ethyl 2-bromoacetate: A shorter chain ester with similar reactivity.
Uniqueness
2-Bromo-2-ethyltetradecanoate is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and applications. Its longer alkyl chain provides distinct physical and chemical properties compared to shorter chain analogs.
Propriétés
Formule moléculaire |
C16H30BrO2- |
|---|---|
Poids moléculaire |
334.31 g/mol |
Nom IUPAC |
2-bromo-2-ethyltetradecanoate |
InChI |
InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,4-2)15(18)19/h3-14H2,1-2H3,(H,18,19)/p-1 |
Clé InChI |
LOKBLPQNLSONBJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(CC)(C(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


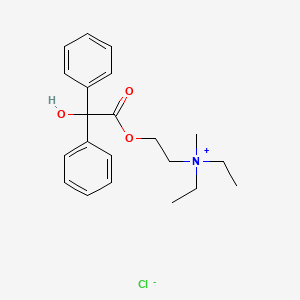
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
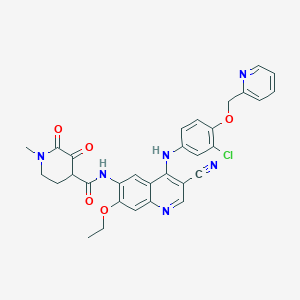
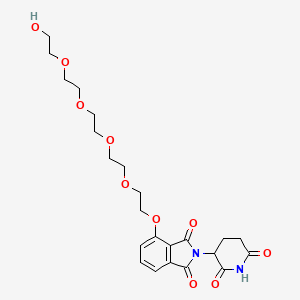

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
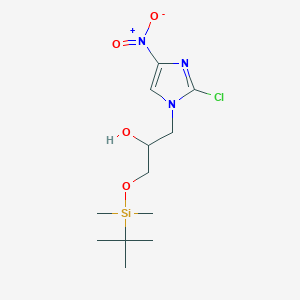


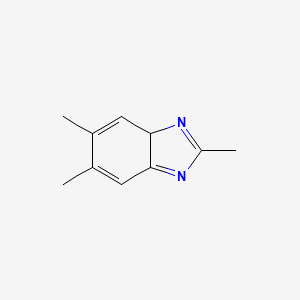

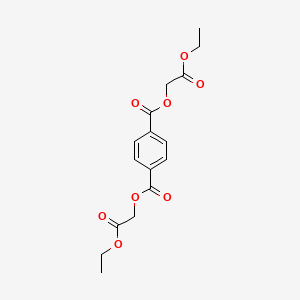
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
